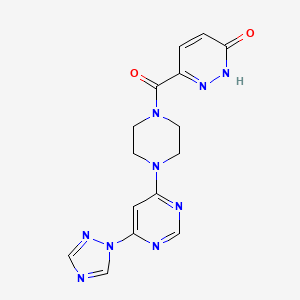

6-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "6-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one" is a heterocyclic molecule that appears to be a part of a class of compounds with potential biological activities. Heterocyclic compounds, particularly those containing pyridazine, pyrimidine, and triazole rings, are of significant interest in medicinal chemistry due to their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves nucleophilic substitution reactions, as seen in the creation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives . Another method includes treating specific precursors with reagents like chloroamine T in the presence of ethanol to furnish the desired compound, as demonstrated in the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine . These methods indicate that the synthesis of the compound would likely involve multiple steps, including the use of various reagents and conditions to construct the complex heterocyclic system.

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic techniques like IR, NMR, and LC-MS, and confirmed by XRD technique . Density functional theory (DFT) calculations, as well as Hirshfeld surface analysis, can be used to understand the extent of harmony between theoretical and experimental values and to analyze intermolecular interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include the formation of new rings and the introduction of various substituents. For instance, the reaction of guanidines with triethyl orthoacetate can lead to a thermal rearrangement resulting in the formation of pyrimido[1,2-a][1,3,5]triazin-6-ones . Such reactions are regioselective and can sometimes lead to unexpected rearrangements, indicating that the synthesis of the compound may require careful control of reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of various functional groups and heteroatoms can affect these properties. The antiproliferative, antimicrobial, and biological evaluation of these compounds often involves in vitro assays like the MTT assay , antimicrobial activity screening , and preliminary biological evaluations for plant growth stimulant activity . These studies help in determining the potential applications of these compounds in medicine and agriculture.

科学的研究の応用

Chemical Design and Crystal Engineering

Research involving surrogates of 2,2′-Bipyridine designed to chelate Ag(I) demonstrates the potential of complex heterocyclic compounds in engineering hydrogen-bonded crystals. These compounds incorporate diaminotriazinyl (DAT) groups that engage in hydrogen bonding, demonstrating their utility in creating predictable structures through coordinative interactions and hydrogen bonds. This highlights the relevance of complex heterocycles in crystal engineering and material science applications (Duong et al., 2011).

Antioxidant Activity

The synthesis and evaluation of novel Pyrimido[4,5-b]quinolin-4-one derivatives showcase the antioxidant properties of certain heterocyclic compounds. These studies demonstrate the potential of complex heterocycles in developing compounds with significant biological activities, such as antioxidant effects that can protect against oxidative stress (El-Gazzar et al., 2007).

Structural and Electronic Properties Analysis

Investigations into the structural and electronic properties of anticonvulsant drugs based on substituted pyridazines, triazines, and pyrimidines provide insights into how modifications in the heterocyclic core affect pharmacological activities. These studies are crucial for understanding the relationship between structure and activity, aiding in the design of more effective therapeutic agents (Georges et al., 1989).

Antiproliferative Activity Against Cancer Cell Lines

The development of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation against human cancer cell lines highlight the potential of heterocyclic compounds in cancer therapy. Some derivatives exhibited significant antiproliferative effects, underscoring the importance of structural diversity in discovering new anticancer agents (Mallesha et al., 2012).

特性

IUPAC Name |

3-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl]-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N9O2/c25-14-2-1-11(20-21-14)15(26)23-5-3-22(4-6-23)12-7-13(18-9-17-12)24-10-16-8-19-24/h1-2,7-10H,3-6H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMSSGHLHMBUHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=NNC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N9O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B2533178.png)

![N-(3,5-difluorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2533181.png)

![2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2533186.png)

![N-(2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2533189.png)

![2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2533197.png)

![ethyl 3-carbamoyl-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2533200.png)

![(E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B2533201.png)